molecular formula C11H10FN3OS B2760757 N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide CAS No. 878218-34-9

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide

Cat. No.: B2760757
CAS No.: 878218-34-9
M. Wt: 251.28
InChI Key: CGHWVOIMKVVEOK-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide is a synthetic compound characterized by the presence of a thiazole ring, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction. The nitration of the thiazole ring is achieved using a nitrating agent such as nitric acid, and the nitro group is subsequently reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinating agent with a precursor compound containing a leaving group, such as a halide.

    Acetylation: Finally, the acetamide group is introduced by reacting the amino-thiazole intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide can be compared with other thiazole-based compounds:

    Similar Compounds: Examples include 2-aminothiazole, 4-phenylthiazole, and 2-amino-4-phenylthiazole.

    Uniqueness: The presence of the fluorophenyl group and the specific substitution pattern on the thiazole ring confer unique chemical and biological properties, making it distinct from other thiazole derivatives.

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)14-7-2-3-8(9(12)4-7)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHWVOIMKVVEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878218-34-9
Record name N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
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